Ampyrone

Catalog No.
S16229889
CAS No.
22198-72-7; 83-07-8
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampyrone

CAS Number

22198-72-7; 83-07-8

Product Name

Ampyrone

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N

SMILES

Array

4-aminoantipyrine is a pyrazolone, a member of the class of pyrazoles that is antipyrine substituted at C-4 by an amino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antipyretic, a drug metabolite and a marine xenobiotic metabolite. It is a primary amino compound and a pyrazolone. It is functionally related to an antipyrine.
A metabolite of AMINOPYRINE with analgesic and anti-inflammatory properties. It is used as a reagent for biochemical reactions producing peroxides or phenols. Ampyrone stimulates LIVER MICROSOMES and is also used to measure extracellular water.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 Da

Monoisotopic Mass

203.105862047 Da

Heavy Atom Count

15

UNII

0M0B7474RA

Wikipedia

Ampyrone

Use Classification

Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-: ACTIVE

Dates

Last modified: 10-13-2025

Simultaneous Detection of Serum Glucose and Glycated Albumin on a Paper-Based Sensor for Acute Hyperglycemia and Diabetes Mellitus

Hangil Ki, Hyungjun Jang, Jusung Oh, Gyeo-Re Han, Hoyeon Lee, Sanghyo Kim, Min-Gon Kim
PMID: 32799523   DOI: 10.1021/acs.analchem.0c02940

Abstract

Diabetes mellitus is one of the most common chronic diseases worldwide. Generally, the levels of fasting or postprandial blood glucose and other biomarkers, such as glycated albumin, glycated hemoglobin, and 1,5-anhydroglucitol, are used to diagnose or monitor diabetes progression. In the present study, we developed a sensor to simultaneously detect the glucose levels and glycation ratios of human serum albumin using a lateral flow assay. Based on the specific enzymatic reactions and immunoassays, a spiked glucose solution, total human serum albumin, and glycated albumin were measured simultaneously. To test the performance of the developed sensor, clinical serum samples from healthy subjects and patients with diabetes were analyzed. The glucose level and glycation ratios of the clinical samples were determined with reasonable correlation. The
-squared values of glucose level and glycation ratio measurements were 0.932 and 0.930, respectively. The average detection recoveries of the sensor were 85.80% for glucose and 98.32% for the glycation ratio. The glucose level and glycation ratio in our results were crosschecked with reference diagnostic values of diabetes. Based on the outcomes of the present study, we propose that this novel platform can be utilized for the simultaneous detection of glucose and glycation ratios to diagnose and monitor diabetes mellitus.


Synthesis, antimicrobial activity, and sustainable release of novel α-aminophosphonate derivatives loaded carrageenan cryogel

Dalia A Elsherbiny, Abdelrahman M Abdelgawad, Mehrez E El-Naggar, Ramy A El-Sherbiny, Mohamed H El-Rafie, Ibrahim El-Tantawy El-Sayed
PMID: 32615220   DOI: 10.1016/j.ijbiomac.2020.06.251

Abstract

Novel α-aminophosphonates 4 were synthesized via one pot three-component reaction of 4-aminoantipyrine, aldehydes, triphenylphosphite and Lewis acid catalyst. The chemical structures of all the synthesized compounds were elucidated by IR, NMR and MS spectral analysis. The antimicrobial activity of 4 was tested in vitro against pathogenic microbes such as E.coli, S.aureus, A.niger and C.albicans. Three of them (4f-h) exhibited high antimicrobial activity and were loaded to carrageenan cryogel for drug delivery studies. With the aid of cellulose nanofibrils (CNF) as reinforcing material and glyoxal as a cross-linking agent, porous cryogels with improved mechanical properties were obtained. Among all, CAR-7 presents the optimum cryogel sample, which contained around 16% CNF and 0.2 mL/15 mL polymer blend. CAR-7 demonstrated highest mechanical compressive strength, porosity (80%), and swelling capacity (75%). Sustainable release behavior over 24 h was observed for the loaded cryogels. The antimicrobial activity of cryogels against S.aureus showed marginal differences between samples. CAR-9 (loaded with 4f) showed the highest reduction percentage in number of bacterial colonies (99.94%) followed by CAR-11 (loaded with 4h, 99.3%) and finally CAR-10 (loaded with 4g, 99.29%).


Mechanisms of interference of p-diphenols with the Trinder reaction

Damian Tarasek, Beata Gąsowska-Bajger, Hubert Wojtasek
PMID: 32155504   DOI: 10.1016/j.bioorg.2020.103692

Abstract

p-Diphenols, such as homogentisic acid, gentisic acid, etamsylate, and calcium dobesilate, interfere with diagnostic tests utilizing the Trinder reaction but the mechanisms of these effects are not fully understood. We observed substantial differences both in oxidation of p-diphenols by horseradish peroxidase and their influence on oxidation of 4-aminoantipyrine and various phenolic substrates. Homogentisic acid was rapidly oxidized by the enzyme and completely blocked chromophore formation. Enzymatic oxidation of the remaining p-diphenols was slow and they only moderately inhibited chromophore formation. However, in the presence of standard substrates all tested p-diphenols were rapidly converted to p-quinones. Hydrogen peroxide consumption was significantly accelerated by homogentisic acid but not much affected by the other p-diphenols. The magnitude and mechanisms of interference caused by p-diphenols therefore depend on their structure which determines their electrochemical properties - while for homogentisic acid with an electron-donating substituent and a lower reduction potential both enzymatic oxidation and reduction of the peroxidase-generated radicals occur, for p-diphenols with electron-withdrawing substituents and higher reduction potentials only the second mechanism is significant. Correlation of the effects on the Trinder reaction with reduction potentials of interfering compounds allows prediction of such properties for a wide range of other reducing compounds based on this parameter. It also explains why compounds with very different structures but strong reducing properties show such effects.


Development of a new chromogenic method for putrescine quantification using coupling reactions involving putrescine oxidase

Yuta Sugiyama, Hirokazu Ohta, Rika Hirano, Hiromi Shimokawa, Mikiyasu Sakanaka, Takashi Koyanagi, Shin Kurihara
PMID: 32006471   DOI: 10.1016/j.ab.2020.113607

Abstract

Quantification of polyamines, including putrescine, is generally performed using high-performance liquid chromatography (HPLC) or gas chromatography. However, these methods are time-consuming because of sample derivatization and analytical reagent preparation. In this study, we developed a simple and high-throughput putrescine quantification method on a 96-well microtiter plate using putrescine oxidase from Rhodococcus erythropolis NCIMB 11540, peroxidase, 4-aminoantipyrine, and N-ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt. The developed method (named as PuO-POD-4AA-TOPS method) was applicable to bacterial culture supernatants. Furthermore, putrescine concentrations determined by the developed method roughly corresponded to the concentrations determined by HPLC.


4-aminoantipyrine modified carbon dots and their analytical applications through response surface methodology

Fanyong Yan, Yingxia Jiang, Xiaodong Sun, Tengchuang Ma, Liang Chen, Li Chen
PMID: 31685428   DOI: 10.1016/j.saa.2019.117543

Abstract

A sensitive and selective nanoprobe for detection of hypochlorite (OCl
) based on 4-aminoantipyrine (AAP) modified carbon dots (CDs-AAP) has been prepared. The CDs-AAP exhibit an emission peak at 484 nm when the excitation wavelength is 370 nm, accompanying 36 nm red shift compare with the pristine CDs. The addition of OCl
lead to the AAP on the surface of CDs experience a process of hydrazide hydrolysis and double bond addition, causing the singlet and triplet electrons of the excited state more closer in energy (ie, the energy difference between the two is reduced), eventually quenching the fluorescence of CDs due to heavy atomic effects. Central composite design (CCD) and response surface method (RSM) were used to optimize the detection variables of pH, incubation time and temperature. The designed model study indicated that the optimum detection conditions was pH 7.0, temperature 30 °C and incubation time 20 min, respectively. Under optimal conditions, the fluorescent intensity of the nanoprobe linearly responded to the OCl
concentration from 3 μM to 36 μM and the limit of detection was 40 nM. The proposed nanoprobe was successfully used to the detection of OCl
in tap water and pool water, and the recovery were in the range of 94% - 103%. In addition, the nanoprobe was also applied in imaging of VMSCs cells and labeling E.coli.


Extracellular Oxidases of Basidiomycete Neonothopanus nambi: Isolation and Some Properties

N O Ronzhin, O A Mogilnaya, K S Artemenko, E D Posokhina, V S Bondar
PMID: 32342311   DOI: 10.1134/S1607672920010135

Abstract

Using the original technique of treating biomass with β-glucosidase, a pool of extracellular fungal enzymes was obtained for the first time from the mycelium of basidiomycete Neonothopanus nambi. Two protein fractions containing enzymes with oxidase activity were isolated from the extract by gel-filtration chromatography and conventionally called F1 and F2. Enzyme F1 has a native molecular weight of 80-85 kDa and does not contain chromophore components; however, it catalyzes the oxidation of veratryl alcohol with K
= 0.52 mM. Probably, this enzyme is an alcohol oxidase. Enzyme F2 with a native molecular weight of approximately 60 kDa is a FAD-containing protein. It catalyzes the cooxidation of phenol with 4-aminoantipyrine without the addition of exogenous hydrogen peroxide, which distinguishes it from the known peroxidases. It was assumed that this enzyme may be a mixed-function oxidase. F2 oxidase has K
value 0.27 mM for phenol. The temperature optimums for oxidases F1 and F2 are 22-35 and 55-70°C, and pH optimums are 6 and 5, respectively.


GABA enzymatic assay kit

Tatsuya Nishiyama, Woro Triarsi Sulistyaningdyah, Kenji Ueda, Hitoshi Kusakabe
PMID: 31516066   DOI: 10.1080/09168451.2019.1661768

Abstract

We developed an enzymatic assay system enabling easy quantification of 4-aminobutyric acid (GABA). The reaction of GABA aminotransferase obtained from
NBRC 13977 was combined to those of the previously developed glutamate assay system using glutamate oxidase and peroxidase. The three-enzyme system allowing GABA-dependent dye formation due to the oxidative coupling between 4-aminoantipyrine and Trinder's reagent enabled accurate quantification of 0.2 - 150 mg/L GABA. A pretreatment mixture consisting of glutamate oxidase, ascorbate oxidase and catalase eliminating glutamate, ascorbate, and hydrogen peroxide, respectively, was also prepared to remove those inhibitory substances from samples. Thus, constructed assay kit was used to measure the GABA content in tomato samples. The results were almost the same as that obtained by the conventional method using liquid chromatography-tandem mass spectrometry. The kit will become a promising tool especially for the on-site measurement of GABA content in agricultural products.


Fluorometric and colorimetric analysis of alkaline phosphatase activity based on a nucleotide coordinated copper ion mimicking polyphenol oxidase

Hui Huang, Juan Bai, Jiao Li, Lulu Lei, Wenjing Zhang, Shujun Yan, Yongxin Li
PMID: 31576898   DOI: 10.1039/c9tb01390c

Abstract

In this work, a fluorometric and colorimetric analysis of alkaline phosphatase (ALP) activity was developed based on nanozymes. The nanozymes were composed of nucleotides (ATP, ADP and AMP) coordinated with copper ions. All three kinds of nanozymes (ATP-Cu, ADP-Cu and AMP-Cu) exhibited polyphenol oxidase (PPO)-mimic activity by catalyzing a chromogenic reaction of 2,4-dichlorophenol (2,4-DP) and 4-aminoantipyrine (4-AP). However, there were obvious differences in the PPO-like activity and the fluorescence of the three nanozymes produced from the same concentration of nucleotides (keeping the concentration of Cu
unchanged at 5 mM). The catalytic activities of produced ADP-Cu and AMP-Cu were obviously higher than that of ATP-Cu at a certain nucleotide concentration of 3 mM. In addition, when ATP was hydrolyzed into ADP and AMP by ALP, more nanozymes were produced and the catalytic activity of the system was enhanced, which resulted in an obvious increase of the colorimetric signal. The signal intensity was proportional to ALP concentration in the range of 0-30 U L
, and the detection limit for ALP was 0.3 U L
from the colorimetric detection. Moreover, the fluorescence intensity of the produced nanozymes was also proportional to the ALP concentration in the range of 1-30 U L
and the detection limit was 0.45 U L
from the fluorescence detection. A fluorometric and colorimetric sensing ALP method was thus established. The method showed a high selectivity for ALP activity compared with proteins, amino acids and other interference components. Furthermore, the proposed method was also used to detect ALP activity in human serum samples, which showed great potential for diagnostic and practical purposes.


Aminoantipyrine based efficient chemosensor for Zn(II) ions and its effectiveness in live cell imaging

Yu Wang, Chunhui Xia, Zhendong Han, Yv Jiao, Xu Yao, Zhiqiang Lun, Shuang Fu, Hongguang Zhang, Peng Hou, Deli Ning
PMID: 31505421   DOI: 10.1016/j.jphotobiol.2019.111602

Abstract

A simple imine based receptor NA-1 has been synthesized for detection of Zinc ions. Probe NA-1 showed the selective colorimetric changes with Zinc (II) ions whereas other metal ions didn't showed any observable colorimetric changes. The probe showed the very selective turn-on fluorescence response with Zn(II) ions among other rival metal ions like Cd(II) and Hg(II). The mode of binding was studied by
H-nmr titrations and fluorescence spectroscopy. Jobs plot analysis confirming that the probe NA-1 forms 1:1 complex with Zn(II). The observed fluorescence and absorption change further supported by theoretical calculations. The turn-on fluorescence of the probe NA-1 is probably attributable to the interruption of intramolecular charge transfer as well as ESIPT. The limit of detection of the probe for Zn(II) sensing is in the range of 14 nano molar. Cytotoxicity (MTT) assay of the probe in live HeLa cells is showing that the probe is least toxic to cells. The probe NA-1 is effectively applied to detect Zn(II) ions in HeLa cells and suggesting the probe is NA-l permeable to cell wall and viable for Zinc(II) ions imaging in live cells.


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